![molecular formula C21H22N2O B12941986 1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]- CAS No. 242487-86-1](/img/structure/B12941986.png)
1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol is an organic compound with the molecular formula C21H24N2O It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a penta-1,4-diyn-3-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 1,4-dibromo-2-butyne.
Reaction Conditions: The key reaction involves the coupling of 4-(dimethylamino)benzaldehyde with 1,4-dibromo-2-butyne under basic conditions, often using a palladium catalyst to facilitate the coupling reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding dihydro derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol involves its interaction with molecular targets and pathways within cells. The compound’s dimethylamino groups can interact with biological macromolecules, leading to various biochemical effects. These interactions can modulate cellular processes, such as enzyme activity and signal transduction pathways, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-dien-3-one: This compound has a similar structure but with a dienone backbone instead of a diyn-3-ol.
Bis(4-(dimethylamino)phenyl)methane: This compound lacks the penta-1,4-diyn-3-ol backbone but shares the dimethylamino phenyl groups.
Methanone, bis(4-(dimethylamino)phenyl)-: Similar in structure but with a methanone group instead of the diyn-3-ol backbone.
Uniqueness
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol is unique due to its diyn-3-ol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
242487-86-1 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC名 |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-diyn-3-ol |
InChI |
InChI=1S/C21H22N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-8,11-14,21,24H,1-4H3 |
InChIキー |
VBDMIBVSWWSKNA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C#CC(C#CC2=CC=C(C=C2)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


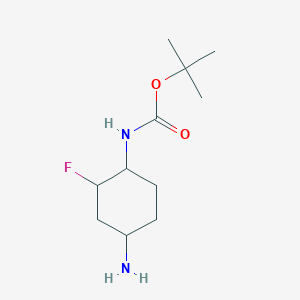
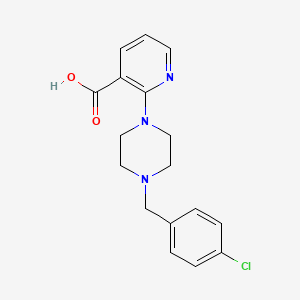

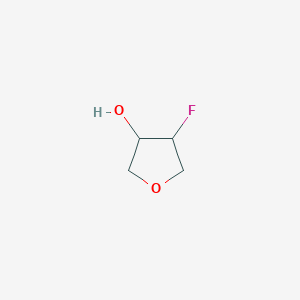
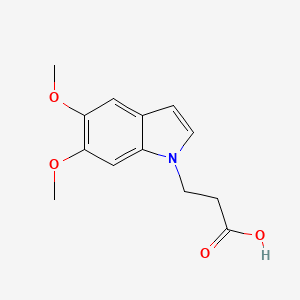
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
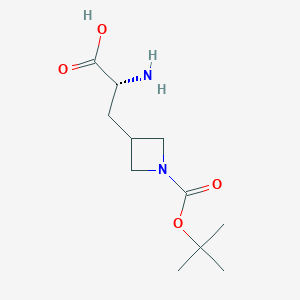

![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
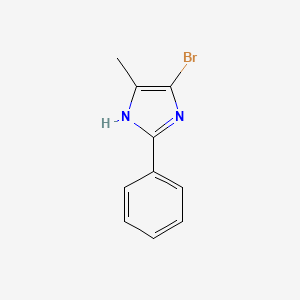
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)


